3-Iodo-4-(trifluoromethyl)benzonitrile
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Overview
Description
3-Iodo-4-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H3F3IN and a molecular weight of 297.02 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzonitrile core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(trifluoromethyl)benzonitrile typically involves the iodination of 4-(trifluoromethyl)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted benzonitriles.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: 3-Iodo-4-(trifluoromethyl)benzonitrile is used as a building block in organic synthesis. It is valuable in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .
Biology and Medicine: In biological research, this compound can be used to synthesize molecules that interact with biological targets, aiding in the development of new drugs and therapeutic agents .
Industry: Industrially, it is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzonitrile depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
- 4-Iodo-3-(trifluoromethyl)benzonitrile
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Comparison: 3-Iodo-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the iodine and trifluoromethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIYYECGGVTKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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